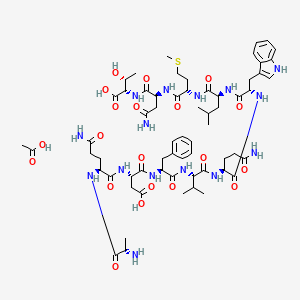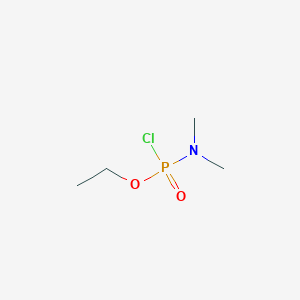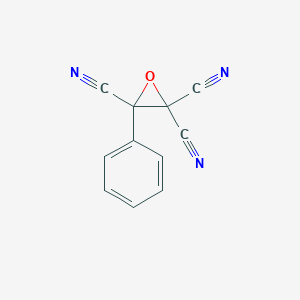
3-Phenyloxirane-2,2,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyloxirane-2,2,3-tricarbonitrile is a chemical compound with the molecular formula C11H5N3O It is characterized by the presence of a phenyl group attached to an oxirane ring, which is further substituted with three cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxirane-2,2,3-tricarbonitrile typically involves the reaction of a suitable precursor with reagents that introduce the oxirane and cyano groups. One common method involves the reaction of phenylacetylene with malononitrile in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for achieving high throughput and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyloxirane-2,2,3-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxirane derivatives, amines, and other functionalized compounds. These products can have significant applications in organic synthesis and material science .
Applications De Recherche Scientifique
3-Phenyloxirane-2,2,3-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and advanced materials
Mécanisme D'action
The mechanism of action of 3-Phenyloxirane-2,2,3-tricarbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The cyano groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound. These properties make it a versatile reagent in organic synthesis and a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Phenyloxirane-2,2,3-tricarbonitrile include:
- Benzene-1,2,4,5-tetracarbonitrile
- Benzene-1,2,4-tricarbonitrile
- Benzene-1,3,5-tricarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is the presence of the oxirane ring, which imparts unique reactivity and potential for diverse chemical transformations. The combination of the phenyl group and the oxirane ring with multiple cyano groups makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
3041-51-8 |
|---|---|
Formule moléculaire |
C11H5N3O |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
3-phenyloxirane-2,2,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N3O/c12-6-10(7-13)11(8-14,15-10)9-4-2-1-3-5-9/h1-5H |
Clé InChI |
XTFKXUBRIIEBCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(O2)(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
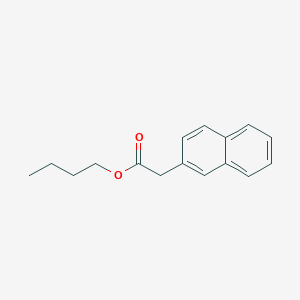
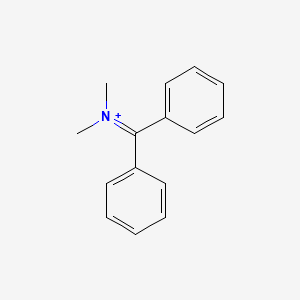

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)

![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
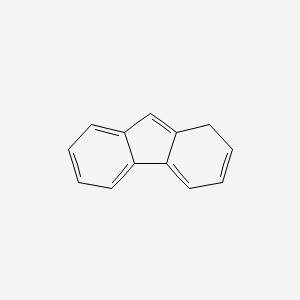
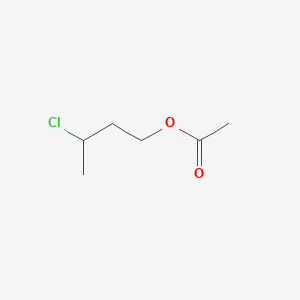
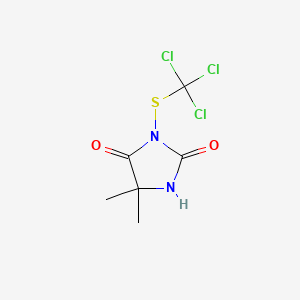
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
